Fmoc-D-Dap(Aloc)-OH

Descripción general

Descripción

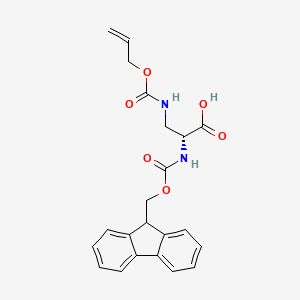

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.

Aplicaciones Científicas De Investigación

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid has several applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug development and delivery systems.

Industry: Utilized in the production of synthetic peptides for various industrial applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of peptides containing ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid .

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The presence of the fluorenyl group allows for potential oxidation reactions under specific conditions.

Reduction: Reduction reactions can be performed to remove the protecting groups.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Conditions often involve the use of bases like triethylamine (TEA) or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can lead to the removal of protecting groups, resulting in free amino acids .

Mecanismo De Acción

The mechanism of action of this compound involves the protection of amino groups during peptide synthesis. The Fmoc and Alloc groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection steps are typically carried out using specific reagents like piperidine for Fmoc removal and palladium catalysts for Alloc removal .

Comparación Con Compuestos Similares

Similar Compounds

- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid

- 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid

- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid

Uniqueness

What sets ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid apart is its dual protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This dual protection strategy is particularly useful in the synthesis of complex peptides where multiple amino groups need to be selectively protected and deprotected .

Actividad Biológica

Fmoc-D-Dap(Aloc)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-N-(allyloxycarbonyl)-D-2,3-diaminopropionic acid, is a derivative of D-amino acid that plays a critical role in peptide synthesis. The compound features two protective groups: the Fmoc group, which protects the N-terminus, and the Alloc group, which protects the secondary amine on the side chain. This dual protection strategy allows for selective deprotection and functionalization during peptide synthesis, making it a valuable tool in biochemical research.

- Molecular Formula : C22H22N2O6

- Molecular Weight : 410.42 g/mol

- CAS Number : 178924-05-5

- Purity : Typically exceeds 98% .

Synthesis and Functionalization

The synthesis of this compound involves several steps, including the protection of the amino groups and subsequent coupling reactions. The Alloc group can be removed under mild conditions, allowing for further modifications to the peptide backbone. This versatility is crucial for studying protein interactions and biological activity.

Antimicrobial Properties

Peptides synthesized from this compound have been investigated for their antimicrobial properties. For instance, studies have shown that certain peptides containing Dap residues exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with cellular processes .

Protein-Protein Interactions

This compound is instrumental in probing protein-protein interactions. By incorporating modified Dap residues into peptides, researchers can investigate binding affinities and interaction dynamics with target proteins. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to quantify these interactions .

Case Studies

-

Cyclic Peptides and Opioid Receptors :

In a study evaluating cyclic peptides derived from this compound, researchers found that these compounds exhibited high binding affinities for μ-opioid receptors (MOR). The best compounds demonstrated nanomolar affinities (e.g., 0.4 nM), indicating potential therapeutic applications in pain management . -

Antibacterial Activity :

Another investigation focused on bicyclic constructs that included this compound. These constructs showed potent antibacterial activity against Gram-negative bacteria, suggesting that modifications to the Dap residue can enhance biological efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-Dap-OH | Lacks Alloc protection | Simpler structure, used for standard peptide synthesis. |

| Fmoc-Lys-OH | Contains lysine instead of Dap | Commonly used in synthesizing cationic peptides. |

| Alloc-Dap-OH | Lacks Fmoc protection | Useful for specific coupling reactions without Fmoc interference. |

| Boc-Dap-OH | Uses Boc instead of Fmoc | Different deprotection conditions; less commonly used than Fmoc derivatives. |

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVGCCAXXFLGIU-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678760 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178924-05-5 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.